1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone
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Overview
Description
1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the pyrazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is unique due to its combination of a naphthalene ring, a pyrazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1093296-28-6 |
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Molecular Formula |
C24H17F3N4O2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-[5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C24H17F3N4O2/c1-14(32)31-23(18-8-4-5-9-19(18)24(25,26)27)33-22(30-31)21-13-20(28-29-21)17-11-10-15-6-2-3-7-16(15)12-17/h2-13,23H,1H3,(H,28,29) |
InChI Key |
VMHOYYOZIPKHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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